1-Cinnamoylpyrrolidine
Overview
Description
CL-323509: is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its involvement in chemiluminescence, a phenomenon where light is emitted as a result of a chemical reaction. Chemiluminescence is widely used in biomedical applications, environmental monitoring, and analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CL-323509 involves several steps, starting with the preparation of the core structure. The process typically includes the use of specific reagents and catalysts to facilitate the formation of the desired chemical bonds. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods: In an industrial setting, the production of CL-323509 is scaled up using large reactors and automated systems. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Quality control measures are implemented at various stages to ensure the consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions: CL-323509 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its functionality in different applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation state.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions often involve halogenated reagents and are carried out in the presence of catalysts to facilitate the exchange of functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, CL-323509 is used as a reagent in various analytical techniques, including chemiluminescence assays. These assays are valuable for detecting trace amounts of substances in complex mixtures .
Biology: In biological research, CL-323509 is utilized in imaging techniques to study cellular processes and molecular interactions. Its chemiluminescent properties make it an excellent tool for visualizing biological samples .
Medicine: In the medical field, CL-323509 is employed in diagnostic assays to detect biomarkers associated with diseases. Its high sensitivity and specificity make it a valuable component in clinical diagnostics .
Industry: In industrial applications, CL-323509 is used in environmental monitoring to detect pollutants and contaminants. Its ability to produce a measurable light signal in response to specific chemicals makes it an effective tool for monitoring environmental quality .
Mechanism of Action
The mechanism of action of CL-323509 involves the emission of light through a chemiluminescent reaction. This process typically involves the oxidation of the compound, leading to the formation of an excited state intermediate. When this intermediate returns to its ground state, it releases energy in the form of light. The specific molecular targets and pathways involved in this process depend on the nature of the chemiluminescent reaction and the reagents used .
Comparison with Similar Compounds
Luminol: Like CL-323509, luminol is a well-known chemiluminescent compound used in forensic science and clinical diagnostics.
Isoluminol: This compound is similar to luminol but has different functional groups that modify its chemiluminescent properties.
Acridinium Esters: These compounds are also used in chemiluminescent assays and have unique properties that make them suitable for specific applications.
Uniqueness of CL-323509: CL-323509 stands out due to its specific chemiluminescent properties, which can be fine-tuned for various applications. Its versatility and high sensitivity make it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
3-phenyl-1-pyrrolidin-1-ylprop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c15-13(14-10-4-5-11-14)9-8-12-6-2-1-3-7-12/h1-3,6-9H,4-5,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIGICUAXLIURX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10940847 | |
Record name | 3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10940847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19202-21-2 | |
Record name | 3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10940847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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